molecular formula C21H19ClF3N3O3 B2597225 ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate CAS No. 478258-03-6

ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate

Cat. No.: B2597225
CAS No.: 478258-03-6
M. Wt: 453.85
InChI Key: VHKFQMZZPLPJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate is a useful research compound. Its molecular formula is C21H19ClF3N3O3 and its molecular weight is 453.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymorphism

One study focused on the polymorphism of a closely related investigational pharmaceutical compound, characterizing two polymorphic forms using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and chemical properties of new drug candidates, which can affect their bioavailability, stability, and formulation (F. Vogt et al., 2013).

Heterocyclic Compound Synthesis

Another aspect of research on similar compounds involves the synthesis of heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals and agrochemicals. For instance, studies have explored the synthesis of functionalized pyridine and pyrrole derivatives, highlighting methodologies for generating diverse chemical structures with potential biological activity (Prativa B. S. Dawadi et al., 2011; A. Arrault et al., 2002).

Organometallic Anticancer Compounds

Research into organometallic compounds, such as ruthenium(II)- and osmium(II)-p-cymene complexes, modified with nonsteroidal anti-inflammatory drugs (NSAIDs), represents a novel approach to cancer treatment. These compounds have shown significant antiproliferative properties against cancer cells, indicating their potential as anticancer agents (E. Pǎunescu et al., 2016).

Bioanalytical Methods and Drug Development

Furthermore, the establishment of bioanalytical methods for novel molecules, such as the development of a rapid and selective RP-HPLC method for quantitative measurement, is vital for drug development. This includes in vitro metabolite identification, which is essential for understanding a drug's metabolism and potential interactions (Kavya Sri Nemani et al., 2018).

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O3/c1-2-31-20(30)17(18-15(22)9-13(11-28-18)21(23,24)25)19(29)26-8-7-12-10-27-16-6-4-3-5-14(12)16/h3-6,9-11,17,27H,2,7-8H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKFQMZZPLPJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.